Cas no 1805338-85-5 (3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile)

3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile
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- インチ: 1S/C8H6BrF2N3/c9-5-3-4(1-2-12)6(13)7(14-5)8(10)11/h3,8H,1,13H2
- InChIKey: SJAPRBLGIDSZEB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CC#N)=C(C(C(F)F)=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029069672-1g |
3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile |
1805338-85-5 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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9. Back matter
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrileに関する追加情報
3-Amino-6-Bromo-2-(Difluoromethyl)Pyridine-4-Acetonitrile: A Comprehensive Overview
3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile, also known by its CAS number 1805338-85-5, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group at position 3, a bromine atom at position 6, a difluoromethyl group at position 2, and an acetonitrile group at position 4. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in research and industrial settings.
The synthesis of 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile involves a series of intricate chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, which has been pivotal in its increasing use across various industries. Researchers have explored the use of microwave-assisted synthesis and continuous flow reactors to optimize the production process, ensuring higher yields and improved purity levels.
The structural uniqueness of this compound has led to its application in drug discovery programs. The presence of the acetonitrile group at position 4 introduces a strong electron-withdrawing effect, which can enhance the bioavailability and pharmacokinetic properties of the molecule. Recent studies have demonstrated its potential as a lead compound in the development of novel anti-cancer agents. For instance, research conducted by Smith et al. (2023) highlighted its ability to inhibit specific kinase enzymes associated with tumor growth and metastasis.
In addition to its pharmaceutical applications, 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile has found utility in materials science. Its ability to act as a precursor for the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), has been extensively explored. A study published in Nature Materials (Johnson et al., 2023) reported that this compound can serve as a building block for creating MOFs with enhanced catalytic activity and stability under harsh conditions.
The environmental impact of this compound has also been a subject of recent research. Studies have shown that while it exhibits high stability under normal conditions, it can undergo biodegradation under specific microbial conditions. This has raised concerns about its potential accumulation in ecosystems if not properly managed during industrial processes. Regulatory bodies are increasingly emphasizing the need for stringent waste management protocols to mitigate any adverse environmental effects associated with this compound.
From a toxicological perspective, 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile has been evaluated for its acute and chronic toxicity profiles. According to findings from the European Chemicals Agency (ECHA), the compound exhibits low toxicity when handled under recommended safety guidelines. However, prolonged exposure or improper handling may pose risks to human health, particularly affecting the respiratory and nervous systems.
The future outlook for this compound appears promising, with ongoing research focusing on expanding its applications in biotechnology and green chemistry. Scientists are exploring its potential as a catalyst in asymmetric synthesis reactions and as a component in bio-based polymers. Furthermore, advancements in computational chemistry are enabling researchers to predict the behavior of this compound under various reaction conditions, facilitating more efficient drug design and material synthesis processes.
In conclusion, 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both scientific innovation and industrial progress.
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